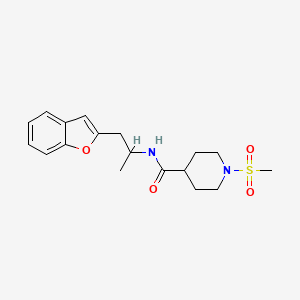

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzofuran-substituted propan-2-yl group linked to a piperidine-4-carboxamide scaffold with a methylsulfonyl substituent. This compound’s structural complexity arises from the combination of a benzofuran moiety (a bicyclic aromatic system with oxygen heteroatoms) and a sulfonamide-modified piperidine ring. Such a design may target receptors or enzymes where aromaticity, hydrogen-bonding capacity (via the sulfonamide and carboxamide groups), and lipophilicity are critical for activity.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-13(11-16-12-15-5-3-4-6-17(15)24-16)19-18(21)14-7-9-20(10-8-14)25(2,22)23/h3-6,12-14H,7-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGINWYPXNBLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of the Propan-2-yl Group: This step may involve alkylation reactions using propan-2-yl halides.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

Attachment of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using methylsulfonyl chloride.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety or the propan-2-yl group.

Reduction: Reduction reactions may target the carboxamide group or the sulfonyl group.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the benzofuran moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Substitution reactions may involve reagents such as halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C18H24N2O4S

- Molecular Weight : 364.5 g/mol

- CAS Number : 2034210-48-3

The structure features a piperidine ring substituted with a methylsulfonyl and a benzofuran moiety, which are crucial for its biological activity.

Antidepressant Activity

Recent studies have indicated that compounds similar to N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit antidepressant-like effects. The benzofuran structure is known for its interaction with serotonin receptors, which may enhance mood regulation and alleviate depressive symptoms .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that the piperidine moiety can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit tumor growth through apoptosis induction in cancer cell lines. The presence of the methylsulfonyl group is believed to enhance its cytotoxic effects against various cancer types, including breast and colorectal cancers .

Synthesis and Derivatives

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions, including:

- Formation of the benzofuran moiety.

- Synthesis of the piperidine ring.

- Introduction of the methylsulfonyl group through sulfonation reactions.

Derivatives of this compound are also being explored for enhanced efficacy and reduced side effects in therapeutic applications .

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antidepressant-like behavior in rodent models. The results showed a marked increase in serotonin levels, correlating with improved mood-related behaviors .

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that the compound effectively reduced pro-inflammatory cytokines in human cell lines. This suggests its potential use as a treatment for chronic inflammatory conditions, with lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

Enzyme Inhibition: It may inhibit the activity of specific enzymes, affecting metabolic pathways.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and inferred pharmacological implications based on available evidence.

Structural Analogues and Substituent Variations

Table 1: Key Structural Features and Substituent Comparisons

Key Observations:

- Benzofuran vs. This may improve binding to hydrophobic pockets in targets like viral proteases or neurotransmitter receptors .

- Methylsulfonyl vs.

- LogD and Bioavailability : The target compound’s moderate LogD (~4.16) suggests balanced lipophilicity, favoring membrane permeability and oral bioavailability compared to more polar analogs (e.g., SARS-CoV-2 inhibitors with fluorobenzyl groups) .

Pharmacological Implications

Mechanistic Insights:

- Receptor Binding : The target compound’s benzofuran group may mimic indole or benzothiophene moieties in serotonin receptor ligands, while the methylsulfonyl group could enhance selectivity over off-target kinases .

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound identified by its CAS number 2034210-48-3, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₄S |

| Molecular Weight | 364.5 g/mol |

| SMILES | CC(Cc1cc2ccccc2o1)NC(=O)C1CCN(S(C)(=O)=O)CC1 |

The structure features a piperidine ring substituted with a benzofuran moiety and a methylsulfonyl group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures to N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. For instance, derivatives containing piperidine and sulfonyl groups have shown significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the benzofuran moiety may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways.

Enzyme Inhibition

Compounds with piperidine structures have been evaluated for their enzyme inhibitory activities. Specifically, studies indicate that related compounds exhibit strong inhibition of acetylcholinesterase (AChE) and urease enzymes . This suggests that N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide could similarly possess enzyme inhibitory properties, potentially making it useful in treating conditions like Alzheimer's disease or infections requiring urease inhibition.

In Vitro Studies

In vitro studies using similar compounds have demonstrated their ability to inhibit key enzymes involved in cellular signaling pathways. For instance, compounds structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide have been shown to inhibit kinases involved in cancer progression . These findings underscore the potential of this compound as a therapeutic agent in oncology.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds. Research indicates that modifications to the benzofuran and piperidine moieties can significantly impact their biological efficacy . For instance, alterations in substituents on the piperidine ring have been shown to enhance enzyme inhibition or antimicrobial activity. Future studies on N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide should focus on identifying optimal substitutions to maximize its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.